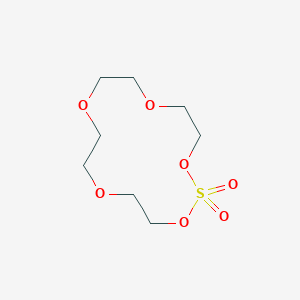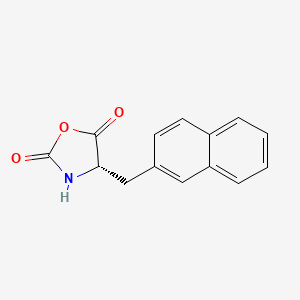
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the naphthylmethyl group imparts unique chemical properties to the molecule, making it a subject of interest in various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the reaction of a suitable naphthylmethyl derivative with an oxazolidine-2,5-dione precursor. Common synthetic routes may include:
Condensation Reactions: Combining naphthylmethylamine with oxazolidine-2,5-dione under acidic or basic conditions.
Cyclization Reactions: Using cyclization agents to form the oxazolidine ring from linear precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones or other oxidized derivatives.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the naphthylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione has various applications in scientific research, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The naphthylmethyl group may play a crucial role in binding to target proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Benzyl-oxazolidine-2,5-dione: Similar structure with a benzyl group instead of a naphthylmethyl group.
(S)-4-Phenyl-oxazolidine-2,5-dione: Contains a phenyl group, offering different chemical properties.
Uniqueness
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to the presence of the naphthylmethyl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(4S)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m0/s1 |
Clave InChI |
VNCCQSJPZUPNPD-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)OC(=O)N3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


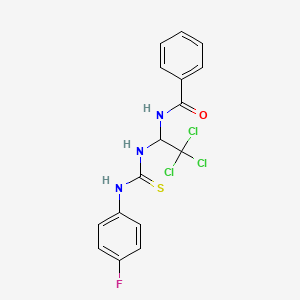
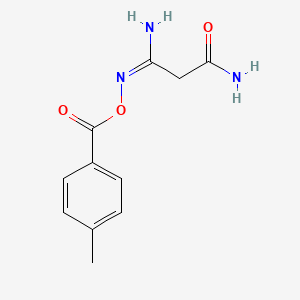

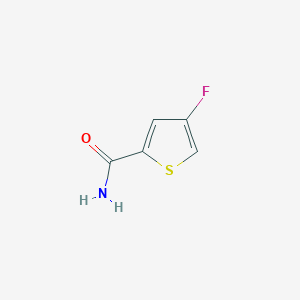
![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)
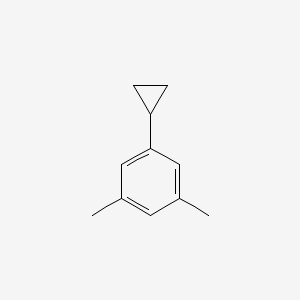
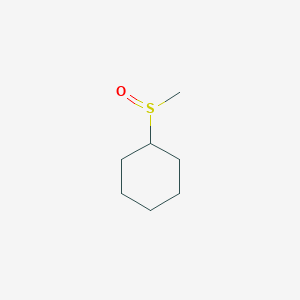



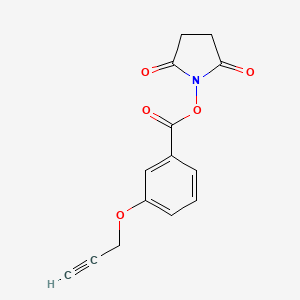
![2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)
